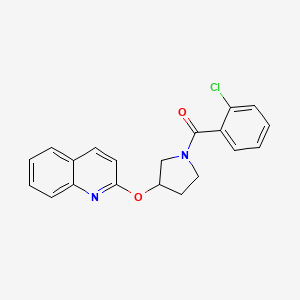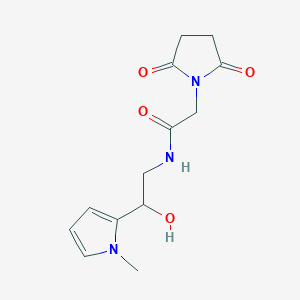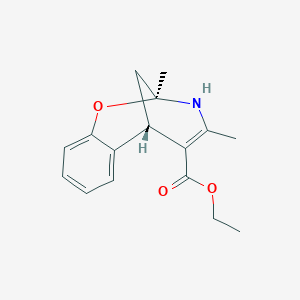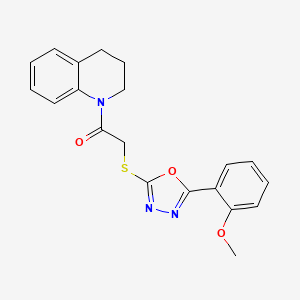![molecular formula C22H26BrN3O3S3 B2509869 4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 476320-41-9](/img/structure/B2509869.png)
4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide is a synthetic molecule that appears to incorporate several pharmacophoric elements which are known to contribute to biological activity. While the specific papers provided do not directly discuss this compound, they do provide insight into related structures and their biological activities, which can be used to infer potential properties and activities of the compound .
Synthesis Analysis
The synthesis of related compounds involves the formation of Schiff's bases containing a thiadiazole scaffold and benzamide groups, which are synthesized under microwave irradiation, a method known for its efficiency and speed . Similarly, the synthesis of benzisoxazole derivatives involves a multi-step process including bromination, sulfonation, and amination . These methods suggest that the synthesis of the compound may also involve multi-step reactions, possibly including halogenation, sulfonation, and the formation of amide bonds.
Molecular Structure Analysis
The molecular structure of 4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide likely includes a benzamide moiety, a sulfamoyl group, and a thiadiazole ring, as inferred from the related compounds discussed in the papers. These structural elements are known to contribute to the binding affinity and specificity of the molecule to biological targets .
Chemical Reactions Analysis
The chemical reactivity of such compounds typically involves interactions with biological macromolecules. The presence of a sulfamoyl group could imply potential for enzyme inhibition, as seen in the anticonvulsant activities of benzisoxazole derivatives . The bromine atom in the 5-bromothiophen-2-yl group could be involved in further chemical modifications or play a role in the binding to biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. The benzamide and thiadiazole groups could confer rigidity to the molecule, affecting its solubility and permeability. The presence of the sulfamoyl group could enhance water solubility, while the bromine atom might increase molecular weight and influence lipophilicity. These properties are crucial for the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, which is important for its potential as an oral drug .
Relevant Case Studies
Although no direct case studies on the compound were provided, the papers discuss related compounds with significant biological activities. For instance, Schiff's bases with thiadiazole and benzamide groups have shown promising anticancer activity against various human cancer cell lines . Additionally, benzisoxazole derivatives with sulfamoyl groups have exhibited anticonvulsant activities . These studies suggest that the compound may also possess similar biological activities, warranting further investigation.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
Research on sulfonamide derivatives, including structures similar to 4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide, has shown significant antimicrobial and antifungal properties. For example, a study by Sych et al. (2019) explored the synthesis of sulfonyl-substituted nitrogen-containing heterocyclic systems, demonstrating sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This indicates the potential of such compounds in the development of new antimicrobial and antifungal agents (Sych et al., 2019).
Anticancer Activities
Compounds structurally related to the chemical have been evaluated for their anticancer activities. For instance, synthesis and evaluation of indapamide derivatives by Yılmaz et al. (2015) showed proapoptotic activity among synthesized compounds on melanoma cell lines, highlighting the potential for these compounds in cancer treatment. This research underscores the importance of sulfonamide derivatives in the development of novel anticancer therapies (Yılmaz et al., 2015).
Synthesis and Drug Development
The synthesis and characterization of sulfonamide derivatives also play a crucial role in drug development. Studies such as the synthesis and biological activity evaluation of pyrazole derivatives reported by Gein et al. (2019), demonstrate the process of creating novel compounds with potential therapeutic applications, including analgesic, anti-inflammatory, and antimicrobial activities (Gein et al., 2019).
Propiedades
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26BrN3O3S3/c1-14(2)11-26(12-15(3)4)32(28,29)17-7-5-16(6-8-17)21(27)25-22-24-18(13-30-22)19-9-10-20(23)31-19/h5-10,13-15H,11-12H2,1-4H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPPNBSCUSAMNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26BrN3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide](/img/structure/B2509786.png)


![1-[1-(3-Chloropyridin-4-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole](/img/structure/B2509789.png)
![7-Bromo-5-fluoroimidazo[1,5-a]pyridine](/img/structure/B2509794.png)
![1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B2509795.png)





![2-(2-furyl)-5-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazole](/img/structure/B2509804.png)
![4-(2-((6-Ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2509805.png)
![3-(2,3-dimethoxyphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2509808.png)